molecular formula C23H20N2O4 B2424062 N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide CAS No. 941894-27-5

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide

Cat. No.: B2424062
CAS No.: 941894-27-5
M. Wt: 388.423
InChI Key: QKMXPBZYDWGXLZ-UHFFFAOYSA-N
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Description

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a chemical compound with the molecular formula C23H20N2O4 and a molecular weight of 388.423. This compound is known for its unique structure, which includes a benzhydryl group and a benzo[d][1,3]dioxol-5-ylmethyl group connected by an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide typically involves the following steps:

    Formation of the benzhydryl amine: Benzhydryl chloride is reacted with ammonia or an amine to form benzhydryl amine.

    Preparation of the benzo[d][1,3]dioxol-5-ylmethylamine: This involves the reaction of benzo[d][1,3]dioxole with formaldehyde and an amine.

    Coupling reaction: The benzhydryl amine and benzo[d][1,3]dioxol-5-ylmethylamine are coupled using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as the laboratory synthesis, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide: Similar structure but lacks the methyl group on the benzo[d][1,3]dioxole ring.

    N1-benzhydryl-N2-(benzo[d][1,3]dioxol-4-ylmethyl)oxalamide: Similar structure but with a different substitution pattern on the benzo[d][1,3]dioxole ring.

Uniqueness

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is unique due to its specific substitution pattern and the presence of both benzhydryl and benzo[d][1,3]dioxol-5-ylmethyl groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-benzhydryl-N-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(24-14-16-11-12-19-20(13-16)29-15-28-19)23(27)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMXPBZYDWGXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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